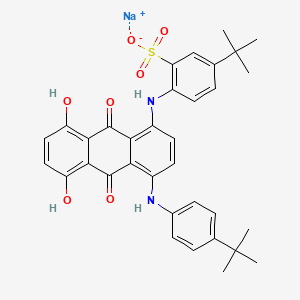
Sodium 5-(tert-butyl)-2-((4-((4-(tert-butyl)phenyl)amino)-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of sodium 5-(tert-butyl)-2-[[4-[[4-(tert-butyl)phenyl]amino]-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by sulfonation and subsequent reactions to introduce the tert-butyl and phenylamino groups. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
EINECS 280-117-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anthracene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Applications De Recherche Scientifique
EINECS 280-117-3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of EINECS 280-117-3 involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
EINECS 280-117-3 can be compared with other similar compounds, such as:
Sodium 5-(tert-butyl)-2-[[4-[[4-(tert-butyl)phenyl]amino]-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulphonate: Similar in structure but may have different substituents.
Anthracene derivatives: Share the anthracene core but differ in functional groups.
Propriétés
Numéro CAS |
83006-68-2 |
|---|---|
Formule moléculaire |
C34H33N2NaO7S |
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
sodium;5-tert-butyl-2-[[4-(4-tert-butylanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O7S.Na/c1-33(2,3)18-7-10-20(11-8-18)35-22-13-14-23(36-21-12-9-19(34(4,5)6)17-26(21)44(41,42)43)28-27(22)31(39)29-24(37)15-16-25(38)30(29)32(28)40;/h7-17,35-38H,1-6H3,(H,41,42,43);/q;+1/p-1 |
Clé InChI |
LYQIEAINLLYXME-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


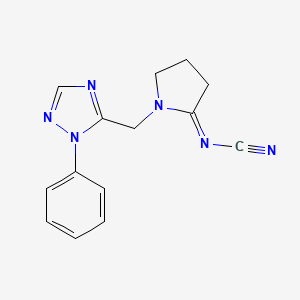
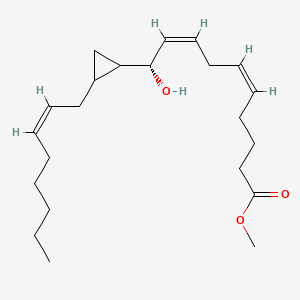
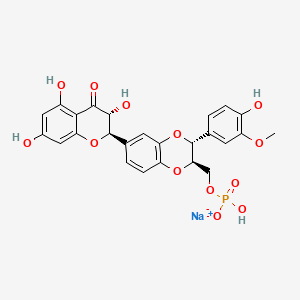
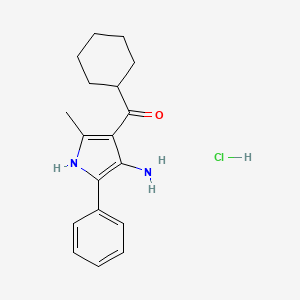
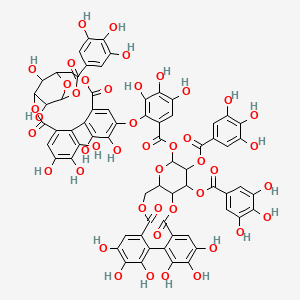
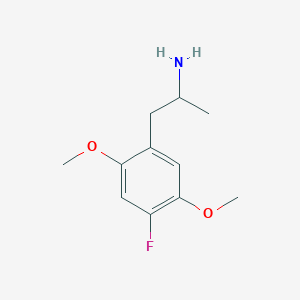
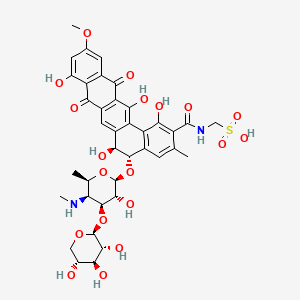
![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
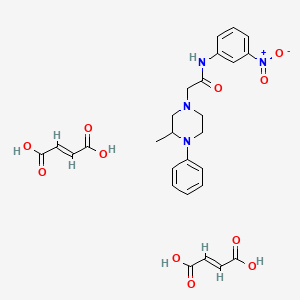
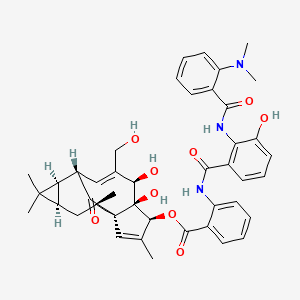
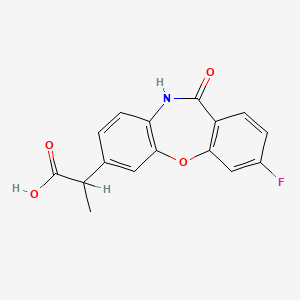
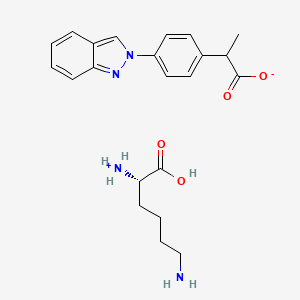
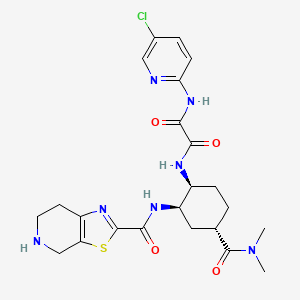
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
